

physical and chemical properties of 2-Nitrophenyl stearate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Nitrophenyl stearate

Cat. No.: B026508

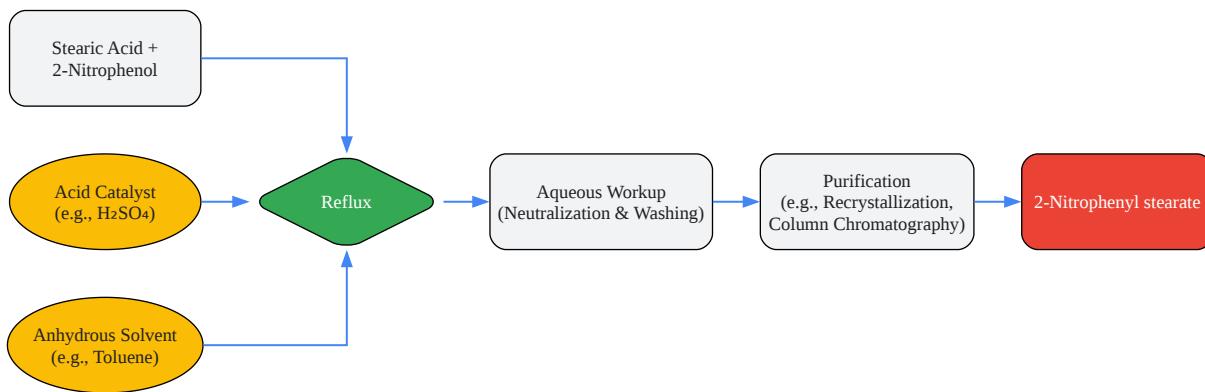
[Get Quote](#)

An In-depth Technical Guide to 2-Nitrophenyl stearate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific physical and chemical properties and experimental protocols for **2-Nitrophenyl stearate** (CAS 104809-27-0) is limited. This guide provides the available data for **2-Nitrophenyl stearate** and supplements it with comprehensive information on its closely related isomer, 4-Nitrophenyl stearate (CAS 14617-86-8), which is widely used and documented in scientific literature. The functional similarity as a lipase substrate makes the data for the 4-nitro isomer a valuable reference.

Core Physical and Chemical Properties


While detailed experimental data for **2-Nitrophenyl stearate** is scarce, some fundamental properties are known. For a broader understanding, these are presented alongside the well-documented properties of 4-Nitrophenyl stearate.

Property	2-Nitrophenyl stearate	4-Nitrophenyl stearate
CAS Number	104809-27-0[1]	14617-86-8[2][3]
Molecular Formula	C ₂₄ H ₃₉ NO ₄ [1]	C ₂₄ H ₃₉ NO ₄ [2][3]
Molecular Weight	405.57 g/mol [1]	405.57 g/mol [2][3]
Physical Form	Not specified	Powder[2]
Solubility	Not specified	Chloroform: 100 mg/mL, clear to slightly hazy, colorless to light yellow[2]
Storage Temperature	Not specified	-20°C[2]

Synthesis and Characterization

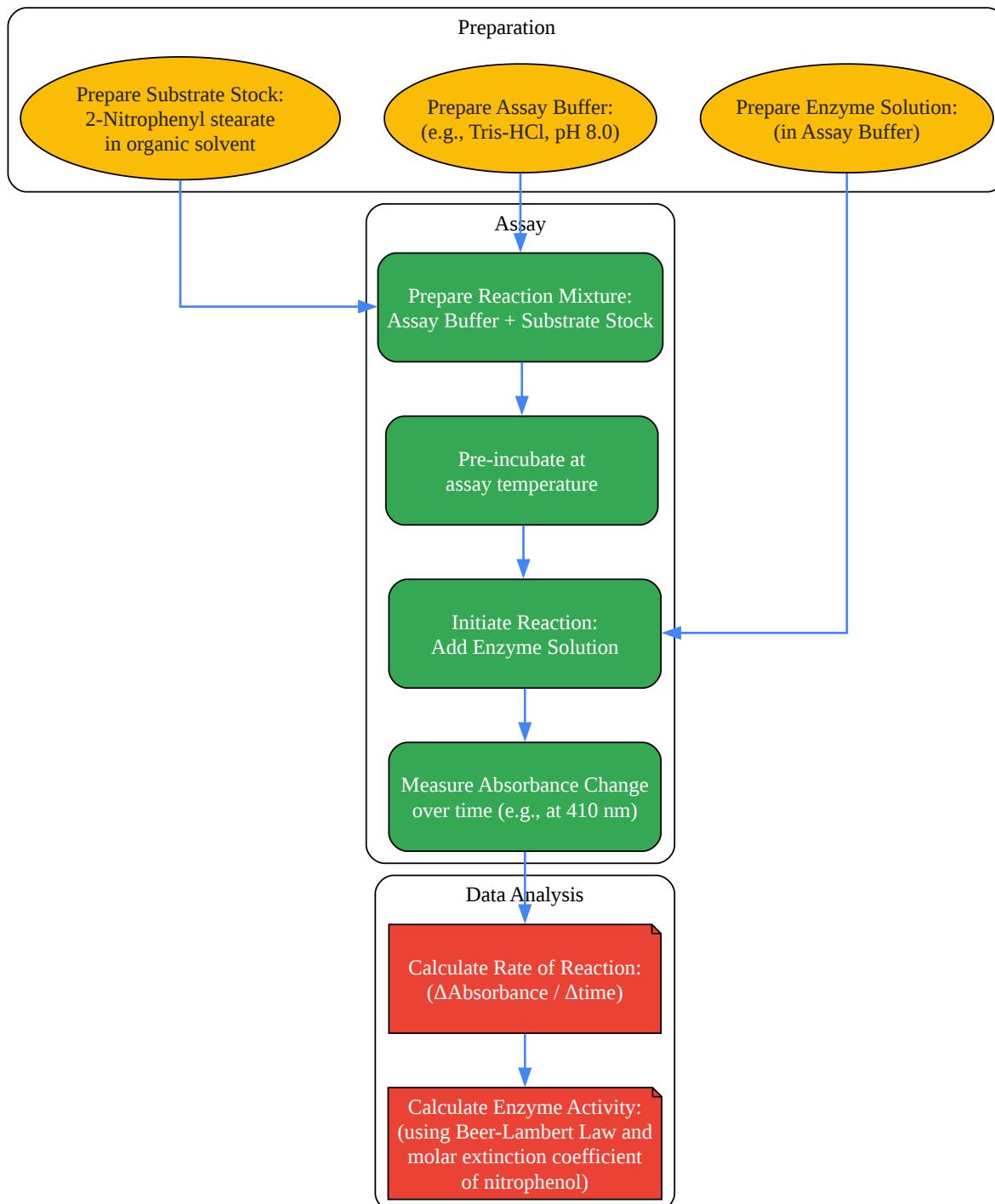
A general method for the synthesis of nitrophenyl esters involves the esterification of the corresponding nitrophenol with stearic acid. A common laboratory-scale synthesis is the Fischer esterification, which involves reacting stearic acid with the desired nitrophenol in the presence of an acid catalyst.

General Synthesis Workflow:

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for nitrophenyl stearates.

Experimental Protocols: Lipase and Esterase Activity Assays


Nitrophenyl stearates are widely used as chromogenic substrates for the determination of lipase and esterase activity. The enzymatic hydrolysis of the ester bond releases nitrophenol, which is a colored compound that can be quantified spectrophotometrically. The following is a generalized protocol based on the use of 4-Nitrophenyl stearate.

Principle of the Assay:

The lipase or esterase catalyzes the hydrolysis of the nitrophenyl stearate ester bond. This reaction releases stearic acid and either 2-nitrophenol or 4-nitrophenol. In an alkaline buffer, the released nitrophenol is deprotonated to form the nitrophenolate ion, which has a distinct yellow color and a strong absorbance at a specific wavelength (typically around 405-410 nm for

4-nitrophenolate). The rate of increase in absorbance is directly proportional to the enzymatic activity.

Experimental Workflow for Lipase/Esterase Assay:

[Click to download full resolution via product page](#)

Caption: Standard workflow for a lipase/esterase activity assay.

Biological Activity and Applications

2-Nitrophenyl stearate, like its 4-nitro isomer, is primarily utilized as a biochemical reagent in research settings.^[4] Its main application is as a substrate for various lipolytic enzymes.

- Enzyme Characterization: It serves as a tool to study the activity and kinetics of lipases and esterases from various sources. The hydrolysis of this substrate can be used to screen for novel enzymes, optimize reaction conditions (e.g., pH, temperature), and determine substrate specificity.
- Drug Discovery: In the context of drug development, it can be used to screen for inhibitors of specific lipases that may be targets for therapeutic intervention, for example, in metabolic disorders.

Currently, there is no widely documented direct involvement of **2-Nitrophenyl stearate** in specific cellular signaling pathways. Its utility lies in its role as a tool to study the enzymes that may be involved in such pathways.

Safety Information

While specific safety data for **2-Nitrophenyl stearate** is not readily available, the data for 4-Nitrophenyl stearate suggests that it should be handled with care in a laboratory setting.

Hazard Information (for 4-Nitrophenyl stearate)

GHS Pictogram	GHS07 (Exclamation mark) ^[2]
Signal Word	Warning ^[2]
Hazard Statements	H317: May cause an allergic skin reaction. ^[2]
Precautionary Statements	P280: Wear protective gloves/protective clothing/eye protection/face protection. ^[2]

It is recommended to handle **2-Nitrophenyl stearate** in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. ステアリン酸 4-ニトロフェニル lipase substrate | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-Nitrophenyl stearate lipase substrate 14617-86-8 [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [physical and chemical properties of 2-Nitrophenyl stearate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b026508#physical-and-chemical-properties-of-2-nitrophenyl-stearate\]](https://www.benchchem.com/product/b026508#physical-and-chemical-properties-of-2-nitrophenyl-stearate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com